N'-(diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide
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Overview
Description
N’-(diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide is a complex organic compound characterized by its unique structure, which includes a diphenylmethylene group, a phenylsulfanyl group, and a propanohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide typically involves the reaction of diphenylmethanone with 2-(phenylsulfanyl)propanohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve the highest yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N’-(diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or nucleophiles, depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted derivatives of the original compound. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
N’-(diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N’-(diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide include:
- N-(diphenylmethylene)glycine tert-butyl ester
- N-(diphenylmethylene)-1,1,1-trifluoromethanesulfonamide
- N-(diphenylmethylene)benzamide
Uniqueness
N’-(diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(benzhydrylideneamino)-2-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-17(26-20-15-9-4-10-16-20)22(25)24-23-21(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-17H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRAIQGAKXHIBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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